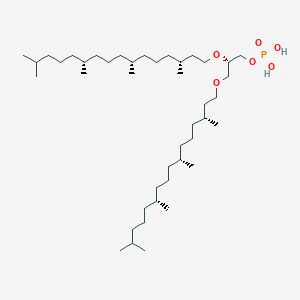
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate
Description
Propriétés
Formule moléculaire |
C43H89O6P |
|---|---|
Poids moléculaire |
733.1 g/mol |
Nom IUPAC |
[(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C43H89O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34H2,1-10H3,(H2,44,45,46)/t37-,38-,39-,40-,41-,42-,43+/m1/s1 |
Clé InChI |
UKQGAMWGTOTQPC-ALOLAALWSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES isomérique |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)O)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate typically involves the esterification of sn-glycerol 1-phosphate with phytanyl groups. The reaction conditions often include the use of an acid catalyst and an organic solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing enzymes to catalyze the esterification process. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate can undergo various chemical reactions, including:
Oxidation: The phytanyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phytanyl alcohols or ketones.
Reduction: Formation of saturated derivatives of the compound.
Substitution: Formation of derivatives with substituted phosphate groups.
Applications De Recherche Scientifique
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate has several scientific research applications:
Chemistry: Used as a model compound to study the properties of archaeal lipids and their role in membrane stability.
Biology: Investigated for its role in the unique membrane structures of archaea and their adaptation to extreme environments.
Mécanisme D'action
The mechanism of action of 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate involves its incorporation into cell membranes, where it contributes to membrane stability and integrity. The phytanyl groups provide resistance to extreme temperatures and pH levels, making the membranes more robust . The molecular targets include membrane proteins and other lipid components, interacting through hydrophobic and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-di-O-phytanyl-sn-glycerol: Lacks the phosphate group but shares the phytanyl ester structure.
2,3-bis-O-geranylgeranyl-sn-glycerol 1-phosphate: Contains geranylgeranyl groups instead of phytanyl groups.
Uniqueness
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate is unique due to its specific combination of phytanyl groups and a phosphate moiety, which imparts distinct properties such as enhanced membrane stability and resistance to harsh conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


